1,5-Dimethyl Citrate
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Overview
Description
1,5-Dimethyl Citrate is an organic compound with the molecular formula C8H12O7. It is a derivative of citric acid, characterized by the presence of two methyl groups attached to the citrate backbone. This compound is known for its applications in various fields, including its use as a plasticizer and solvent in the plastics industry .
Scientific Research Applications
1,5-Dimethyl Citrate has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl Citrate can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting ester is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl Citrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl Citrate involves its interaction with molecular targets such as nuclear factor kappa-B (NF-κB) and inducible nitric oxide synthase (iNOS). It inhibits the expression of these targets, thereby reducing inflammation. This compound also affects the cyclooxygenase-2 (COX-2) pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Malate: Another ester derivative of citric acid, used in similar applications.
Trimethyl Citrate: A related compound with three methyl groups, used as a plasticizer.
Butyl Citrate Derivatives: Compounds like 1-butyl-5-methyl citrate, used in the plastics industry.
Uniqueness
1,5-Dimethyl Citrate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its anti-inflammatory properties also set it apart from other citrate derivatives .
Properties
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.